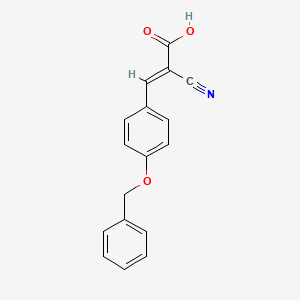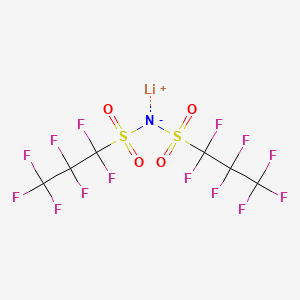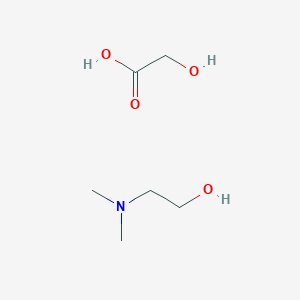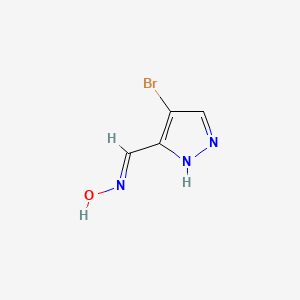
4-Benzyloxy-alpha-cyanocinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-alpha-cyanocinnamic acid is a chemical compound with the molecular formula C17H13N1O3 . It belongs to the category of heterocyclic organic compounds .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-alpha-cyanocinnamic acid is characterized by a molecular weight of 279.29 and an exact mass of 279.08954328 . The compound has a complexity of 421 and a topological polar surface area of 70.3 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .Physical And Chemical Properties Analysis
4-Benzyloxy-alpha-cyanocinnamic acid has a predicted density of 1.272±0.06 g/cm3 . Its melting point is between 199-202 °C, and it has a predicted boiling point of 491.0±40.0 °C .Aplicaciones Científicas De Investigación
MALDI-MS Matrices for Biomolecule Detection
4-Benzyloxy-alpha-cyanocinnamic acid: is utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) . This technique is pivotal for the detection of biomolecules such as peptides, proteins, and lipids. The compound’s structure, particularly its ability to absorb UV light, makes it an excellent candidate for creating a matrix that can desorb and ionize biomolecules without causing their decomposition .
Sulfatide Detection
In the realm of lipidomics, 4-Benzyloxy-alpha-cyanocinnamic acid has been shown to be effective in the detection of sulfatides. Sulfatides are a class of anionic lipids prevalent in brain lipid mixtures. The compound’s performance as a MALDI matrix has been correlated with its structural features, impacting the signal-to-noise ratio in sulfatide detection .
Mass Spectrometry Imaging
The compound is also used in mass spectrometry imaging (MSI) , a technique that allows for the visualization of the spatial distribution of chemicals within a sample. Its crystallization properties are crucial for the performance in MSI, providing insights into the molecular composition of tissues and other biological samples .
Analyte-Matrix Optimization
Research into 4-Benzyloxy-alpha-cyanocinnamic acid contributes to the optimization of the analyte-matrix combination in MALDI-MS. This optimization is key to enhancing the detection performance for various analytes, which is essential for accurate and sensitive analytical applications .
Structural Analysis of MALDI Matrices
The compound’s crystal structure has been studied to understand hydrogen bond interactions in the solid state. This analysis aids in the development of new MALDI matrices with improved performance characteristics .
Physical and Chemical Property Correlation
Studies involving 4-Benzyloxy-alpha-cyanocinnamic acid have included principal component analysis to identify trends between the structural and physical properties of MALDI matrices. This includes examining properties such as the number of exchangeable protons, molecular weight, logP, UV-Vis absorption, and detection sensitivity .
Safety and Hazards
The compound is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H,19,20)/b15-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASXVJGRZKXLK-XNTDXEJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-alpha-cyanocinnamic acid | |
CAS RN |
162882-36-2 |
Source


|
| Record name | 4-Benzyloxy-alpha -cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) in the analysis of DNA adducts?
A1: 4-Benzyloxy-alpha-cyanocinnamic acid (BCC) serves as a matrix in Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF) mass spectrometry. [] In this technique, the matrix plays a crucial role in absorbing laser energy, leading to the desorption and ionization of analyte molecules, in this case, DNA adducts. The choice of matrix significantly influences the sensitivity and resolution of the analysis. The study investigated BCC alongside other matrices to determine their effectiveness in detecting low concentrations (femtomole levels) of specific DNA adducts formed by polycyclic aromatic hydrocarbons (PAHs) and steroids. []
Q2: Why is analyzing DNA adducts important in cancer research?
A2: The formation of DNA adducts, which occurs through the covalent binding of molecules like PAHs and steroids to DNA, is considered a crucial early step in the development of cancer. [] Analyzing these adducts allows researchers to gain insights into the mechanisms of carcinogenesis. By identifying and characterizing these adducts, scientists can better understand how specific substances might initiate tumor development and potentially develop strategies for early detection and prevention.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B1143202.png)


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1143206.png)




